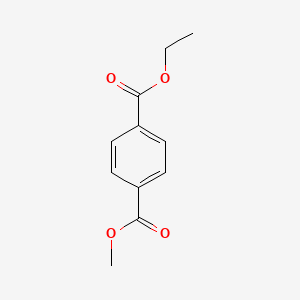

Ethyl methyl terephthalate

Description

Properties

IUPAC Name |

4-O-ethyl 1-O-methyl benzene-1,4-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O4/c1-3-15-11(13)9-6-4-8(5-7-9)10(12)14-2/h4-7H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGPZSOQUJLFTMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60344336 | |

| Record name | 1,4-Benzenedicarboxylic acid, ethyl methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60344336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22163-52-6 | |

| Record name | Ethyl methyl terephthalate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022163526 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Benzenedicarboxylic acid, ethyl methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60344336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ETHYL METHYL TEREPHTHALATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1I7OES0DLI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Technical Monograph: Ethyl Methyl Terephthalate (CAS 22163-52-6)

Topic: Ethyl Methyl Terephthalate (CAS 22163-52-6) Content Type: Technical Monograph & Experimental Guide Audience: Chemical Researchers, Analytical Scientists, and Polymer Engineers

Synthesis, Characterization, and Impurity Profiling in Polyester Recycling[1]

Executive Summary: The Asymmetric Diester

Ethyl methyl terephthalate (EMT), also known as 1-ethyl 4-methyl benzene-1,4-dicarboxylate, represents a unique structural anomaly in the world of symmetric polyesters. Unlike its symmetric parents—Dimethyl Terephthalate (DMT) and Diethyl Terephthalate (DET)—EMT possesses chemically distinct ester functionalities on the para-positions of the benzene ring.

While rarely a target molecule for bulk polymerization, EMT is a critical analytical marker in the depolymerization of Polyethylene Terephthalate (PET). Its presence signals incomplete transesterification or cross-contamination during the chemical recycling (methanolysis/glycolysis) of PET streams containing mixed alcohol contaminants. This guide provides a definitive protocol for its selective synthesis as a reference standard and details the spectroscopic signatures required to distinguish it from its symmetric analogs.

Molecular Architecture & Properties

The asymmetry of EMT results in physical properties that bridge the gap between DMT and DET. Its lower symmetry compared to DMT often results in a depression of the melting point, making it a "migrant" of concern in food contact materials (FCM) derived from recycled plastics.

Table 1: Physicochemical Profile

| Property | Value / Characteristic | Context |

| CAS Number | 22163-52-6 | Unique Identifier |

| Molecular Formula | C₁₁H₁₂O₄ | Asymmetric Diester |

| Molecular Weight | 208.21 g/mol | Intermediate between DMT (194) and DET (222) |

| Boiling Point | ~293°C (at 760 mmHg) | High thermal stability; elutes between DMT and DET in GC |

| Density | ~1.145 g/cm³ | Predicted value |

| LogP | 2.7 (approx) | Moderate lipophilicity; soluble in CHCl₃, DMSO, EtOAc |

| Physical State | Low-melting solid or liquid | Dependent on purity; typically liquid at >30°C |

Synthesis & Production Dynamics

The Challenge of Scrambling

A naive approach to synthesizing EMT involves reacting terephthaloyl chloride with a 1:1 mixture of methanol and ethanol. This results in a statistical distribution: 25% DMT, 50% EMT, and 25% DET. Separating these by distillation is energetically costly and inefficient due to overlapping boiling points.

The "Gold Standard" Protocol: Selective Esterification

To produce high-purity EMT for use as an analytical standard, one must desymmetrize the molecule stepwise. The most robust pathway involves the isolation of Mono-Methyl Terephthalate (MMT) followed by directed esterification.

Experimental Workflow

-

Step A: Partial Hydrolysis (Desymmetrization)

-

React with 1 equivalent of KOH in methanol.

-

Mechanism: The statistical probability favors mono-hydrolysis if stoichiometry is strictly controlled.

-

Purification: The potassium salt of MMT precipitates or is separated from unreacted DMT (organic layer) and terephthalic acid (insoluble). Acidification yields pure MMT.

-

Step B: Directed Esterification

-

React purified MMT with excess Ethanol using an acid catalyst (e.g., H₂SO₄ or p-TsOH).

-

Result: Exclusive formation of Ethyl Methyl Terephthalate.

-

Visualization: Synthesis Pathway

The following diagram illustrates the kinetic pathway and the "scrambling" trap to avoid.

Caption: Figure 1. Selective synthesis via Mono-Methyl Terephthalate (MMT) prevents statistical distribution (red path).

Analytical Characterization

For researchers tracking impurities, distinguishing EMT from DMT is critical.

Nuclear Magnetic Resonance (NMR)

The asymmetry of EMT breaks the equivalence found in DMT.

-

¹H NMR (CDCl₃, 400 MHz):

-

Aromatic Ring: ~8.10 ppm. In DMT, this is a singlet. In EMT, the slight electronic difference between the methyl-ester and ethyl-ester ends creates an AA'BB' system , though it often appears as a broadened singlet or tight multiplet depending on field strength.

-

Methyl Ester (-OCH₃): Singlet at 3.94 ppm .

-

Ethyl Ester (-OCH₂CH₃):

-

Methylene (-CH₂-): Quartet at ~4.40 ppm (

Hz). -

Methyl (-CH₃): Triplet at ~1.41 ppm (

Hz).

-

-

-

Validation: Integration must show a 4:3:2:3 ratio (Aromatic : O-Methyl : O-Methylene : C-Methyl).

Gas Chromatography - Mass Spectrometry (GC-MS)

In GC, EMT elutes between DMT and DET.

-

Molecular Ion (M+): m/z 208 (Distinct from DMT's 194).

-

Fragmentation Pattern:

-

m/z 177: Loss of -OCH₃ (Methoxy).

-

m/z 163: Loss of -OCH₂CH₃ (Ethoxy).

-

m/z 149: The characteristic phthalic/terephthalic cation (C₈H₅O₃⁺), common to all terephthalates.

-

m/z 180: McLafferty rearrangement product (loss of ethylene from the ethyl group).

-

Visualization: Analytical Identification Logic

Caption: Figure 2. Decision tree for identifying EMT in complex polyester matrices using GC-MS.

Experimental Protocol: Preparation of Analytical Standard

Objective: Synthesize 5.0 g of high-purity Ethyl Methyl Terephthalate for use as a GC reference standard.

Reagents

-

Dimethyl Terephthalate (DMT) (>99%)

-

Potassium Hydroxide (KOH)[3]

-

Methanol (anhydrous)

-

Ethanol (absolute)

-

Sulfuric Acid (conc.)

-

Chloroform (for extraction)

Step-by-Step Methodology

-

Selective Monohydrolysis:

-

Dissolve DMT (10.0 g, 51.5 mmol) in 100 mL warm methanol.

-

Add KOH (2.88 g, 51.5 mmol) dissolved in 20 mL methanol dropwise over 30 minutes. Note: Strict 1:1 stoichiometry is vital.

-

Reflux for 2 hours. A white precipitate (Potassium Methyl Terephthalate) will form.

-

Cool and filter the precipitate. Wash with cold methanol to remove unreacted DMT.

-

Dissolve the salt in water and acidify with 1M HCl to pH 2.

-

Filter the resulting white solid (Mono-Methyl Terephthalate, MMT). Dry in vacuo.

-

Checkpoint: Check Melting Point of MMT (~230°C).

-

-

Hetero-Esterification:

-

Suspend the dried MMT (5.0 g) in absolute Ethanol (50 mL).

-

Add catalytic H₂SO₄ (0.5 mL).

-

Reflux for 6 hours. The solution should become clear.

-

Remove excess ethanol via rotary evaporation.

-

Dissolve residue in Ethyl Acetate, wash with NaHCO₃ (sat) to remove unreacted acid, then brine.

-

Dry over MgSO₄ and concentrate.

-

-

Final Purification:

-

If necessary, purify via silica gel column chromatography (Hexane:Ethyl Acetate 9:1).

-

Yield: Expect ~4.5 g of colorless liquid/low-melting solid.

-

Applications in Research

rPET Quality Control

In the chemical recycling of PET, methanol is often used to depolymerize bottles back to DMT. If the input stream contains PETG (glycol-modified PET with cyclohexane dimethanol) or if ethanol is used in washing steps, transesterification can "scramble" the alkyl groups. EMT acts as a tracer for process inefficiencies or contamination.

Migration Studies

EMT is monitored in food safety research as a potential non-intentionally added substance (NIAS) migrating from recycled PET packaging into food simulants.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 596033, Ethyl methyl terephthalate. Retrieved from [Link]

-

NIST Mass Spectrometry Data Center. Ethyl methyl terephthalate Mass Spectrum.[4] Retrieved from [Link]

Sources

Technical Monograph: 1-Methyl 4-Ethyl Benzene-1,4-Dicarboxylate

Synonyms: Methyl Ethyl Terephthalate; 4-Carboethoxybenzoic acid methyl ester CAS: 22163-52-6 Molecular Formula: C₁₁H₁₂O₄[1]

Executive Summary

This technical guide analyzes the synthesis, physicochemical properties, and kinetic behavior of 1-methyl 4-ethyl benzene-1,4-dicarboxylate (Methyl Ethyl Terephthalate). As an asymmetric diester of terephthalic acid, this molecule serves as a critical "Janus" intermediate in polymer science—enabling the study of differential transesterification rates—and as a scaffold in prodrug development for tuning lipophilicity and hydrolysis kinetics.

Unlike its symmetric counterparts (Dimethyl Terephthalate, DMT), the asymmetry of this molecule presents unique challenges in synthesis (avoiding statistical mixtures) and opportunities in kinetic selectivity (differential leaving group ability).

Part 1: Physicochemical Architecture

The structural asymmetry of methyl ethyl terephthalate results in distinct spectroscopic signatures and solubility profiles compared to DMT.

Table 1: Physicochemical Properties

| Property | Value | Context |

| Molecular Weight | 208.21 g/mol | Suitable for fragment-based drug design. |

| Physical State | Solid / Low-melting solid | Melting point is depressed relative to DMT (141°C) due to symmetry breaking. |

| LogP (Predicted) | ~2.7 | Moderate lipophilicity; higher than DMT, enhancing membrane permeability. |

| Solubility | Soluble in CHCl₃, DMSO, EtOAc | Poor water solubility requires co-solvent systems for hydrolysis studies. |

| Topological Polar Surface Area | 52.6 Ų | Indicates good potential for oral bioavailability (Veber's rules). |

Spectroscopic Validation (¹H NMR)

To validate the synthesis of the asymmetric ester, researchers must look for specific integration ratios. The symmetry of the aromatic ring is broken, technically creating an AA'BB' system, though often appearing as a singlet or tight multiplet depending on field strength.

-

δ ~8.10 ppm (4H, s/m): Aromatic protons (Terephthalate core).

-

δ ~4.40 ppm (2H, q, J=7.1 Hz): Methylene group of the Ethyl ester.

-

δ ~3.94 ppm (3H, s): Methyl group of the Methyl ester.

-

δ ~1.40 ppm (3H, t, J=7.1 Hz): Methyl group of the Ethyl ester.

Validation Criterion: The integration ratio of the singlet at 3.94 ppm to the quartet at 4.40 ppm must be exactly 3:2 . Any deviation suggests contamination with Dimethyl or Diethyl terephthalate.

Part 2: Synthetic Protocols (Autonomy & Logic)

Direct esterification of terephthalic acid with a mixture of methanol and ethanol yields a statistical distribution (25% Dimethyl, 50% Mixed, 25% Diethyl), requiring tedious chromatographic separation.

The Authoritative Route: Stepwise esterification via Monomethyl Terephthalate (MMT) . This protocol ensures structural integrity by locking the first ester position before introducing the second.

Experimental Workflow: Selective Esterification

Reagents: Monomethyl Terephthalate (1.0 eq), Thionyl Chloride (SOCl₂, 1.2 eq), Absolute Ethanol (Excess), Pyridine (Cat.).

-

Activation: In a flame-dried round-bottom flask, suspend Monomethyl Terephthalate in dry dichloromethane (DCM).

-

Acyl Chloride Formation: Add SOCl₂ dropwise with catalytic DMF. Reflux for 2 hours until gas evolution (HCl/SO₂) ceases.

-

Causality: This converts the free carboxylic acid to the acid chloride (more reactive) without affecting the existing methyl ester.

-

-

Solvent Swap: Remove excess SOCl₂ and DCM under reduced pressure. Re-dissolve the residue in dry DCM.

-

Esterification: Cool to 0°C. Add absolute Ethanol (1.5 eq) and Pyridine (1.5 eq) dropwise.

-

Logic: Pyridine acts as an HCl scavenger, driving the equilibrium forward and preventing acid-catalyzed transesterification of the methyl group.

-

-

Workup: Wash with 1M HCl (remove pyridine), sat. NaHCO₃ (remove unreacted acid), and Brine. Dry over MgSO₄.[2]

Visualization: Synthesis Pathway

The following diagram illustrates the logic flow from the starting material to the asymmetric product, highlighting the critical divergence from statistical methods.

Figure 1: Stepwise synthetic pathway avoiding statistical mixtures. The activation of MMT prevents ester scrambling.

Part 3: Hydrolysis Kinetics & Drug Development Applications

In drug development, this molecule serves as a model for prodrug design . The methyl and ethyl esters possess different steric bulk and electronic environments, leading to differential hydrolysis rates in vivo (esterase activity) and in vitro.

Mechanistic Insight: Differential Hydrolysis

-

Methyl Ester: Less sterically hindered. Hydrolyzes faster under basic conditions (saponification).

-

Ethyl Ester: Increased steric bulk (CH₂-CH₃) retards the attack of the nucleophile (OH⁻ or Serine-OH in esterases) at the carbonyl carbon.

This asymmetry allows for sequential release . A drug conjugated via the methyl ester might release rapidly, while a moiety on the ethyl side persists longer, altering the pharmacokinetic (PK) profile.

Protocol: Kinetic Monitoring

To measure the specific rate constants (

-

Setup: Dissolve 1-methyl 4-ethyl terephthalate in 1:1 D₂O/CD₃CN (Acetonitrile-d3).

-

Initiation: Add NaOD (Sodium Deuteroxide) to initiate basic hydrolysis.

-

Monitoring: Acquire ¹H NMR spectra every 5 minutes.

-

Observation: Monitor the disappearance of the singlet (3.94 ppm) vs. the quartet (4.40 ppm).

-

Self-Validation: The appearance of methanol (singlet ~3.3 ppm) should precede the appearance of ethanol (triplet ~1.1 ppm) if

.

-

Figure 2: Kinetic pathways for hydrolysis. The dominant path proceeds via the loss of the less hindered methyl group first.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 596033, Ethyl methyl terephthalate. Retrieved January 30, 2026 from [Link]

-

Bradford Scholars (2010). The alkaline hydrolysis of esters in aqueous-organic solvent mixtures.[3] University of Bradford. Retrieved January 30, 2026 from [Link]

-

MDPI (2023). Synthesis of Dimethyl Terephthalate from Terephthalic Acid Esterification. Retrieved January 30, 2026 from [Link]

Sources

"ethyl methyl terephthalate spectroscopic data (NMR, FTIR, Mass Spec)"

Technical Whitepaper: Spectroscopic Characterization of Ethyl Methyl Terephthalate

Executive Summary

Ethyl Methyl Terephthalate (EMT) is an asymmetric diester of terephthalic acid, frequently encountered as a critical intermediate in the transesterification of dimethyl terephthalate (DMT) or in the chemical recycling (glycolysis/methanolysis) of polyethylene terephthalate (PET).[1][2][3] Unlike its symmetric counterparts, DMT and diethyl terephthalate (DET), EMT possesses a unique

This guide provides a definitive reference for the identification of EMT using Nuclear Magnetic Resonance (

Chemical Identity & Structural Logic

The spectroscopic behavior of EMT is defined by the electronic similarity—yet steric distinctness—of its two ester groups.

-

IUPAC Name: 1-ethyl 4-methyl benzene-1,4-dicarboxylate[4][5]

-

Molecular Formula:

[2][5][6] -

Symmetry Point Group:

(Plane of symmetry through the aromatic ring plane, but loss of the inversion center found in DMT).

Application Insight: In high-resolution NMR, the loss of

Nuclear Magnetic Resonance (NMR) Analysis

Experimental Protocol

-

Solvent: Deuterated Chloroform (

) is the standard solvent. -

Reference: Tetramethylsilane (TMS) at 0.00 ppm.

-

Concentration: ~10-15 mg/mL for

H; ~40-50 mg/mL for

H NMR Data (400 MHz, )

| Signal | Shift ( | Multiplicity | Integration | Assignment | Structural Logic |

| A | 8.10 | Singlet (pseudo) | 4H | Ar-H | Aromatic ring protons. Technically AA'BB', but |

| B | 4.41 | Quartet ( | 2H | -OCH | Deshielded methylene of the ethyl ester. |

| C | 3.95 | Singlet | 3H | -OCH | Methyl ester protons. |

| D | 1.42 | Triplet ( | 3H | -OCH | Methyl protons of the ethyl group. |

C NMR Data (100 MHz, )

| Signal | Shift ( | Type | Assignment |

| 1, 6 | 166.3, 165.8 | C=O[3] | Carbonyl carbons.[5] Distinct peaks may resolve due to asymmetry. |

| 2 | 134.1 | C | Quaternary aromatic carbons (ipso). |

| 3 | 129.6 | CH | Aromatic methine carbons. |

| 4 | 61.4 | CH | Ethyl methylene carbon (O-CH |

| 5 | 52.4 | CH | Methyl ester carbon (O-CH |

| 7 | 14.3 | CH | Ethyl terminal methyl carbon. |

Visualization: NMR Assignment Logic

Figure 1:

Mass Spectrometry (MS) Analysis

Mass spectrometry is the most definitive tool for distinguishing EMT (MW 208) from DMT (MW 194) and DET (MW 222). The fragmentation pattern follows characteristic aromatic ester pathways, including

Key Fragmentation Ions (EI, 70 eV)

| m/z | Ion Type | Fragment Structure | Mechanism |

| 208 | Molecular Ion (Stable aromatic). | ||

| 177 | |||

| 163 | |||

| 180 | McLafferty Rearrangement . Loss of ethylene from ethyl group. | ||

| 149 | Secondary fragmentation (loss of CO). | ||

| 104 | Benzoyl cation (common to all terephthalates). |

Diagnostic Insight: The presence of the m/z 180 peak is diagnostic for the ethyl ester moiety (via McLafferty rearrangement), while the m/z 177 peak confirms the presence of the methyl ester. A pure DMT sample would not show m/z 180 or 163.

Visualization: Fragmentation Pathway

Figure 2: Primary fragmentation pathways for Ethyl Methyl Terephthalate under Electron Impact (EI).

Vibrational Spectroscopy (FTIR)

FTIR is useful for rapid functional group verification but less specific than NMR/MS for distinguishing mixed esters from physical mixtures of DMT and DET.

Key Absorption Bands (Neat/ATR)

| Wavenumber ( | Intensity | Assignment | Notes |

| 2980 - 2950 | Medium | C-H Stretch (Aliphatic) | Methyl and Ethyl C-H stretches. |

| 1720 - 1715 | Strong | C=O Stretch | Conjugated ester carbonyl. |

| 1270, 1100 | Strong | C-O Stretch | Characteristic "Terephthalate" doublet pattern. |

| 1018 | Medium | Ring Vibration | Para-substituted benzene ring breathing mode. |

| 730 | Strong | C-H Out-of-Plane | Aromatic ring substitution pattern. |

Comparative Analysis: Distinguishing EMT

In reaction monitoring (e.g., PET glycolysis), EMT appears between DMT and DET.

| Feature | Dimethyl Terephthalate (DMT) | Ethyl Methyl Terephthalate (EMT) | Diethyl Terephthalate (DET) |

| MW | 194 | 208 | 222 |

| Singlet (3.9 ppm) | Singlet (3.9) + Quartet (4.4) | Quartet (4.4) only | |

| Symmetry | |||

| MS Base Peak | m/z 163 ( | Mixed (177, 163) | m/z 177 ( |

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 596033, Ethyl methyl terephthalate. Retrieved from [Link]

-

NIST Mass Spectrometry Data Center. 1,4-Benzenedicarboxylic acid, ethyl methyl ester.[5] Retrieved from [Link]

Sources

- 1. jmaterenvironsci.com [jmaterenvironsci.com]

- 2. Buy Ethyl methyl terephthalate | 22163-52-6 [smolecule.com]

- 3. TEREPHTHALIC ACID BIS(2-HYDROXYETHYL) ESTER(959-26-2) 1H NMR [m.chemicalbook.com]

- 4. fluorochem.co.uk [fluorochem.co.uk]

- 5. Ethyl methyl terephthalate | C11H12O4 | CID 596033 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Ethyl methyl terephthalate | 22163-52-6 [sigmaaldrich.com]

"health and safety data for ethyl methyl terephthalate"

Safety, Metabolism, and Analytical Characterization

Executive Summary

Ethyl Methyl Terephthalate (EMT), CAS 22163-52-6, is a mixed dialkyl ester of terephthalic acid. Often encountered as a non-isolated intermediate in transesterification processes or within complex recycling streams of Polyethylene Terephthalate (PET), its toxicological profile is frequently misunderstood due to data scarcity.

This guide provides a definitive technical assessment of EMT. By applying Structure-Activity Relationship (SAR) logic and Read-Across methodologies from its symmetric analogs (Dimethyl Terephthalate and Diethyl Terephthalate), we establish a safety profile defined by rapid ester hydrolysis. The following protocols prioritize researcher safety through mechanistic understanding rather than rote compliance.

Part 1: Physicochemical Characterization[1]

EMT is an asymmetric diester. Its physical behavior lies directly between Dimethyl Terephthalate (DMT) and Diethyl Terephthalate (DET). Researchers must recognize that commercial samples may contain trace amounts of these symmetric esters due to equilibrium thermodynamics.

Table 1: Core Physicochemical Properties

| Property | Value | Technical Note |

| CAS Number | 22163-52-6 | Primary identifier for the mixed ester. |

| IUPAC Name | 1-ethyl 4-methyl benzene-1,4-dicarboxylate | Asymmetric substitution pattern. |

| Molecular Weight | 208.21 g/mol | Intermediate between DMT (194.19) and DET (222.24). |

| Physical State | Liquid / Low-melting Solid | Melting point is depressed relative to DMT due to asymmetry (entropy of mixing). |

| Boiling Point | ~285°C (Predicted) | High boiling point requires vacuum distillation for purification. |

| LogP (Lipophilicity) | ~2.7 | Moderate lipophilicity; indicates potential for dermal absorption. |

| Solubility | Organic solvents | Soluble in DMSO, MeOH, Chloroform; insoluble in water. |

Part 2: Toxicological Profiling & Metabolic Fate

The Mechanistic Basis of Safety (Read-Across Strategy)

Direct toxicological data for pure EMT is limited. However, safety can be rigorously determined using a Read-Across approach supported by metabolic logic. EMT behaves toxicologically as a sum of its hydrolysis products.

Primary Hazard Classification (GHS):

Metabolic Hydrolysis Pathway

Upon entering a biological system (inhalation or ingestion), EMT is acted upon by non-specific carboxylesterases. This is the critical safety control point: the toxicity is driven by the release of Methanol and Ethanol , and the accumulation of Terephthalic Acid (TPA) .

-

Methanol Release: The methyl ester bond cleaves to release methanol, which oxidizes to formaldehyde/formic acid (ocular toxicity risk at high volumes).

-

Ethanol Release: The ethyl ester bond releases ethanol (low acute toxicity).

-

Terephthalic Acid: TPA can crystallize in renal tubules at massive doses (calculi formation), but acute toxicity is low (LD50 > 5,000 mg/kg in rats).

Figure 1: Metabolic Hydrolysis & Fate This diagram illustrates the enzymatic breakdown of EMT, highlighting the divergence into alcohol metabolites.

Caption: Enzymatic hydrolysis of EMT. Note the release of Methanol (red path) requiring specific ventilation controls during high-heat processing.

Part 3: Occupational Health & Handling Protocols

Engineering Controls

Because EMT is often handled hot (during synthesis or distillation), vapor pressure increases significantly.

-

Ventilation: All operations >50°C must occur in a chemical fume hood to capture terephthalate sublimates and methanol vapors.

-

Inert Atmosphere: Store under Nitrogen (

) to prevent moisture ingress, which catalyzes slow hydrolysis and acid formation.

Personal Protective Equipment (PPE) Matrix

| Hazard Zone | Recommended PPE | Rationale |

| Routine Handling | Nitrile Gloves (0.11mm) | Protects against incidental splash and dermal absorption. |

| High Heat / Distillation | Butyl Rubber Gloves + Face Shield | Thermal protection; Nitrile degrades rapidly in hot organic vapors. |

| Spill Cleanup | P95/P100 Respirator | Terephthalates form fine dusts/aerosols that irritate the respiratory tract (H335). |

Spill Response Protocol (Self-Validating)

-

Isolate: Remove ignition sources (Flash point >140°C, but methanol byproduct is flammable).

-

Adsorb: Use vermiculite or sand. Do not use sawdust (reacts with potential acid impurities).

-

Verify: Wipe surface with methanol; if a white residue reappears upon drying, TPA/EMT is still present. Repeat cleaning.

Part 4: Analytical Methodologies

Detecting EMT requires separating it from its symmetric counterparts (DMT and DET). A standard GC-MS protocol is the most reliable method.

Experimental Workflow: GC-MS Quantification

Objective: Quantify EMT in a mixed polyester matrix.

Protocol:

-

Sample Prep: Dissolve 50 mg sample in 10 mL Dichloromethane (DCM).

-

Internal Standard: Add 100 µL of Deuterated Dimethyl Terephthalate (

-DMT) to validate injection volume accuracy. -

GC Parameters:

-

Column: HP-5MS or DB-5 (5% Phenyl-methylpolysiloxane).

-

Carrier: Helium @ 1.0 mL/min.

-

Temp Program: 50°C (1 min)

20°C/min

-

-

Detection: MS in Scan Mode (m/z 50-500).

Data Interpretation:

-

DMT Elution: ~6.5 min

-

EMT Elution: ~7.2 min (Intermediate retention)

-

DET Elution: ~7.8 min

-

Key Ions: Look for m/z 163 (Mono-methyl ion) and m/z 177 (Mono-ethyl ion). The presence of both confirms the asymmetric structure.

Figure 2: Analytical Identification Workflow This logic gate demonstrates how to confirm EMT identity against symmetric impurities.

Caption: Logic flow for distinguishing EMT from physical mixtures of DMT and DET using GC-MS fragmentation patterns.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 596033, Ethyl methyl terephthalate. Retrieved from [Link]

-

European Chemicals Agency (ECHA). Registration Dossier: Dimethyl Terephthalate (Read-Across Source).[6] Retrieved from [Link]

-

U.S. EPA CompTox Chemicals Dashboard. 1,4-Benzenedicarboxylic acid, 1-ethyl 4-methyl ester.[7] Retrieved from [Link]

-

Organization for Economic Co-operation and Development (OECD). Guidance on Grouping of Chemicals, Second Edition (Series on Testing and Assessment, No. 34). (Validates Read-Across methodology for esters). Retrieved from [Link]

Sources

- 1. chemos.de [chemos.de]

- 2. fishersci.be [fishersci.be]

- 3. gov.uk [gov.uk]

- 4. CCOHS: Methyl Ethyl Ketone [ccohs.ca]

- 5. fishersci.com [fishersci.com]

- 6. 2-Ethylhexyl methyl terephthalate | C17H24O4 | CID 3017423 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Ethyl methyl terephthalate | C11H12O4 | CID 596033 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to Ethyl Methyl Terephthalate as a Monomer for Polyesters

Abstract

This technical guide provides an in-depth exploration of ethyl methyl terephthalate (EMT) as a monomer for the synthesis of novel polyesters. The document is structured to provide researchers, scientists, and professionals in drug development and polymer chemistry with a thorough understanding of EMT's synthesis, properties, polymerization behavior, and the characteristics of the resulting polymers. By detailing experimental protocols and characterization techniques, this guide aims to be a practical resource for the development of new polyester materials with tailored properties.

Introduction to Ethyl Methyl Terephthalate (EMT)

Ethyl methyl terephthalate is an organic compound classified as an ester.[1] It is structurally characterized by a terephthalate group derived from terephthalic acid, which is esterified with both an ethyl group and a methyl group.[1] This asymmetric diester presents an interesting building block for the synthesis of copolyesters, offering a route to modify the properties of traditional polyesters like polyethylene terephthalate (PET).

Chemical Structure and Identifiers

Synthesis of Ethyl Methyl Terephthalate

There are two primary routes for the synthesis of EMT, both of which are common in polyester chemistry: direct esterification and transesterification.[1]

-

Direct Esterification: This method involves the reaction of terephthalic acid with a mixture of ethanol and methanol in the presence of an acid catalyst. The reaction is driven forward by the removal of water, typically through heating.[1]

-

Transesterification: A more common laboratory and industrial approach involves the transesterification of dimethyl terephthalate (DMT) with ethanol.[1] This reaction is catalyzed and allows for greater control over the final product distribution.

Caption: Synthesis routes for Ethyl Methyl Terephthalate (EMT).

Physicochemical Properties of Ethyl Methyl Terephthalate

The properties of EMT make it a suitable monomer for melt polymerization processes.

| Property | Value | Source(s) |

| Molecular Weight | 208.21 g/mol | [1][2][3] |

| Boiling Point | 293.0 ± 8.0 °C at 760 mmHg | [1] |

| Appearance | Colorless liquid | [1] |

| Solubility | Soluble in organic solvents | [1] |

| XLogP3 | 2.7 | [1][3] |

Polymerization of Ethyl Methyl Terephthalate

Polyesters are a class of polymers synthesized through step-growth polymerization, specifically polycondensation, where a dicarboxylic acid or its derivative reacts with a diol.[4][5] The most well-known polyester is poly(ethylene terephthalate) (PET), which is typically produced from terephthalic acid or dimethyl terephthalate and ethylene glycol.[4][5][6][7] EMT can be utilized as a comonomer in these reactions to introduce structural variations in the polymer backbone.

Reaction Mechanism: Transesterification Polymerization

The polymerization process involving EMT is a transesterification reaction. In this process, the ethyl and methyl ester groups of EMT react with a diol, such as ethylene glycol. The reaction proceeds in two main stages:

-

Ester Interchange: EMT reacts with the diol to form bis(hydroxyalkyl) terephthalate oligomers, with the release of ethanol and methanol as byproducts.

-

Polycondensation: These oligomers then react with each other at elevated temperatures and under vacuum to increase the polymer chain length, releasing the diol as a byproduct.[4]

The use of an asymmetric monomer like EMT will result in a random copolymer structure along the polyester chain.

Caption: Experimental workflow for polyester synthesis and characterization.

Characterization Techniques

Thorough characterization is crucial to confirm the identity and purity of the monomer and to understand the structure-property relationships of the resulting polymer.

| Technique | Purpose | Information Obtained |

| For EMT Monomer | ||

| Nuclear Magnetic Resonance (NMR) | Structural elucidation and purity assessment. | Confirms the presence of ethyl, methyl, and aromatic protons and carbons in the correct ratios. |

| Fourier-Transform Infrared Spectroscopy (FTIR) | Identification of functional groups. | Shows characteristic ester carbonyl stretches and aromatic C-H bands. |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Purity assessment and identification of byproducts. | Determines the purity of the EMT and identifies any residual reactants or side products. |

| For Polyester | ||

| Nuclear Magnetic Resonance (NMR) | Determination of polymer microstructure. | Confirms the incorporation of EMT into the polymer backbone and can be used to determine copolymer composition. |

| Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC) | Measurement of molecular weight and molecular weight distribution. | Provides number average (Mn), weight average (Mw), and polydispersity index (PDI). |

| Differential Scanning Calorimetry (DSC) | Analysis of thermal transitions. | Determines the glass transition temperature (Tg), melting temperature (Tm), and crystallinity. |

| Thermogravimetric Analysis (TGA) | Evaluation of thermal stability. | Measures the decomposition temperature of the polymer. |

| Mechanical Testing | Assessment of mechanical performance. | Determines properties such as tensile strength, modulus, and elongation at break. |

Applications and Future Perspectives

Polyesters derived from EMT are not yet widely commercialized, but their tailored properties open up possibilities for a range of applications.

Potential Applications

-

Specialty Packaging: The potentially lower crystallinity could lead to transparent materials suitable for specialized packaging applications. [8]* Fibers: Copolyesters with modified properties are used in textiles to improve dyeability, softness, and other tactile characteristics. [9]* Thermoplastic Elastomers (TPEs): EMT could be used as a comonomer in the synthesis of thermoplastic polyester elastomers (TPEEs), where the disruption of crystallinity could enhance the flexibility of the soft segments. [10]* Adhesives and Coatings: The solubility and compatibility of these copolyesters could be advantageous in formulations for coatings and adhesives. [1]

Future Research Directions

The exploration of EMT as a monomer for polyesters is an active area of research. Key future directions include:

-

Copolymerization with other monomers: Investigating the terpolymerization of EMT with other diacids and diols to further tune the properties of the resulting polyesters.

-

Bio-based diols: Combining EMT with bio-derived diols to create partially renewable polyesters with a lower environmental footprint.

-

Catalyst development: Research into more efficient and sustainable catalysts for the polymerization of EMT.

-

Degradation studies: Understanding the hydrolysis and biodegradation behavior of EMT-based polyesters is crucial for assessing their environmental impact. [1]

References

-

a. Chemical Reaction between ethylene glycol and terephthalic acid yields BHET. (n.d.). ResearchGate. Retrieved from [Link]

-

Morphology and properties of poly(ethylene terephthalate) and thermoplastic polyester elastomer blends modified in the melt by a diisocyanate chain extender and filled with a short glass fiber | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]

-

Synthesis and characterization of biobased thermoplastic polyester elastomers containing Poly(butylene 2,5-furandicarboxylate). (2021, April 21). PMC. Retrieved from [Link]

-

Guide to Polyethylene Terephthalate (PET). (2024, October 8). USEON. Retrieved from [Link]

-

ETHYL METHYL TEREPHTHALATE. (n.d.). Gsrs. Retrieved from [Link]

-

The synthesis of PET requires two steps. The first step is know as ester interchange (EI) in DMT route or direct esterification (DE) in PTA route. Both produce a mixture of ethylene glycol esters of terephthalic acids. The second step is polycondensation, which is common for both routes. (n.d.). NPTEL Archive. Retrieved from [Link]

-

PET polymer or Polyethylene terephthalate preparation Industrially by Dr. Tanmoy Biswas. (2021, November 23). YouTube. Retrieved from [Link]

-

Ethyl methyl terephthalate | C11H12O4 | CID 596033. (n.d.). PubChem. Retrieved from [Link]

-

Polyester (PET) Synthesis. (n.d.). Process Insights. Retrieved from [Link]

-

Industrial Chemistry Module | English. (n.d.). University of Scranton. Retrieved from [Link]

-

DESIGN AND STUDY OF MANUFACTURING OF POLYESTER PLANT USING PTA AND MEG-IJAERD. (n.d.). IJAERD. Retrieved from [Link]

-

Sustainable Terephthalic Polyesters with Medium/Long Methylene Sequence: Structure–Property Relationships and Closed-Loop Chemical Recycling | Macromolecules. (2024, December 23). ACS Publications. Retrieved from [Link]

-

Polymerization of terephthalic acid methyl ester to produce PET. (n.d.). ResearchGate. Retrieved from [Link]

-

Catalysts for Polyester Resin Manufacturing an. (n.d.). ResearchGate. Retrieved from [Link]

-

Polyethylene terephthalate. (n.d.). Wikipedia. Retrieved from [Link]

- US7208565B1 - Polymerization catalyst for polyesters, polyester produced with the same, and process for production of polyester. (n.d.). Google Patents.

-

Polyethylene Terephthalate: Definition, Properties, and Uses. (2022, June 9). Xometry. Retrieved from [Link]

-

Depolymerization of Polyesters by Transesterification with Ethanol Using (Cyclopentadienyl)titanium Trichlorides. (2023, February 16). MDPI. Retrieved from [Link]

-

ENZYME-CATALYZED POLYESTER SYNTHESIS. (2022, December 22). JKU ePUB. Retrieved from [Link]

-

2-Ethylhexyl methyl terephthalate | C17H24O4 | CID 3017423. (n.d.). PubChem. Retrieved from [Link]

-

(PDF) PET: PRODUCTION, PROPERTIES AND APPLICATIONS. (n.d.). ResearchGate. Retrieved from [Link]

-

Highly Stable Heterometallic Catalysts for Polyester Depolymerization and Polymerization at High Temperatures | Journal of the American Chemical Society. (2025, September 28). ACS Publications. Retrieved from [Link]

-

Polyurethane. (n.d.). Wikipedia. Retrieved from [Link]

Sources

- 1. Buy Ethyl methyl terephthalate | 22163-52-6 [smolecule.com]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. Ethyl methyl terephthalate | C11H12O4 | CID 596033 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Silver formation [archive.nptel.ac.in]

- 5. ijaerd.org [ijaerd.org]

- 6. Industrial Chemistry Module | English | Green Chemistry [scranton.edu]

- 7. researchgate.net [researchgate.net]

- 8. useon.com [useon.com]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and characterization of biobased thermoplastic polyester elastomers containing Poly(butylene 2,5-furandicarboxylate) - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Selective Synthesis of Ethyl Methyl Terephthalate (EMT)

Executive Summary & Strategic Rationale

Objective: To provide a robust, laboratory-scale protocol for the high-purity synthesis of Ethyl Methyl Terephthalate (EMT) (CAS: 22163-52-6).

The Challenge: Synthesizing mixed diesters of terephthalic acid presents a classic statistical probability challenge. A direct "one-pot" esterification of terephthalic acid with a 1:1 mixture of methanol and ethanol yields a statistical distribution (1:2:1) of Dimethyl Terephthalate (DMT), Ethyl Methyl Terephthalate (EMT), and Diethyl Terephthalate (DET). Separating these homologs via distillation is energetically inefficient due to overlapping boiling points.

The Solution: This protocol utilizes a Stepwise Asymmetric Synthesis strategy. By isolating the stable intermediate Monomethyl Terephthalate (MMT) via controlled partial hydrolysis, we break the symmetry of the starting material before introducing the ethyl group. This ensures the exclusive formation of the asymmetric diester, eliminating the need for complex fractional distillation.

Application Scope

-

Polymer Science: Model compound for studying sequence distribution in PET/PBT transesterification.

-

Analytical Standards: GC/HPLC reference standard for plasticizer migration studies.

-

Recycling Kinetics: Tracer for investigating methanolysis/glycolysis rates in chemical recycling of PET.

Reaction Logic & Workflow

The synthesis is divided into two distinct phases to ensure modular control over purity.

Figure 1: Stepwise synthetic pathway avoiding statistical scrambling of ester groups.

Materials & Safety Equipment

| Reagent | Grade | Role | Safety Hazard |

| Dimethyl Terephthalate (DMT) | >99% | Precursor | Irritant |

| Potassium Hydroxide (KOH) | Flakes, 85%+ | Reagent | Corrosive (Causes severe burns) |

| Toluene | Anhydrous | Solvent | Flammable, Reprotoxic |

| Methanol | Absolute | Co-solvent | Flammable, Toxic |

| Ethanol | Absolute | Reagent | Flammable |

| Sulfuric Acid (H2SO4) | Conc. (98%) | Catalyst | Corrosive, Reactive |

| Diethyl Ether | ACS | Extraction | Extremely Flammable, Peroxide former |

Critical Safety Note: Phase 1 involves heating toluene and methanol. Ensure all reflux setups are vented to a fume hood to prevent vapor accumulation.

Phase 1: Preparation of Monomethyl Terephthalate (MMT)[3]

This step utilizes the solubility difference of the potassium salt of MMT in toluene to prevent double hydrolysis.

Protocol Steps:

-

Dissolution: In a 500 mL Round Bottom Flask (RBF) equipped with a magnetic stir bar, dissolve 19.4 g (100 mmol) of Dimethyl Terephthalate (DMT) in 250 mL of Toluene . Warm to 60°C to ensure complete dissolution.

-

Reagent Preparation: Separately, dissolve 6.6 g (100 mmol, 1.0 eq) of KOH in 40 mL of Methanol .

-

Note: Stoichiometry is critical here. Do not use excess base.[1]

-

-

Controlled Addition: Add the KOH/Methanol solution dropwise to the DMT/Toluene solution over 30 minutes while stirring rapidly at room temperature.

-

Observation: A thick white precipitate (Potassium Monomethyl Terephthalate) will form immediately. The non-polar toluene prevents the salt from reacting further with the base.

-

-

Reaction: Stir the slurry at room temperature for 3 hours.

-

Isolation of Salt: Filter the white solid via vacuum filtration (Buchner funnel). Wash the cake with 50 mL of cold toluene to remove unreacted DMT.

-

Acidification:

-

Dissolve the filter cake in 100 mL of warm deionized water .

-

Slowly acidify with 6 M HCl until pH < 2.

-

The free acid (MMT) will precipitate as a white solid.

-

-

Purification: Filter the MMT, wash with cold water, and dry in a vacuum oven at 60°C overnight.

-

Target Yield: 85-90%

-

QC Check: Melting Point ~230°C (Lit. 228-232°C).

-

Phase 2: Synthesis of Ethyl Methyl Terephthalate (EMT)

We now introduce the ethyl group to the free carboxylic acid of MMT.

Protocol Steps:

-

Setup: Charge a 250 mL RBF with:

-

9.0 g (50 mmol) of MMT (from Phase 1).

-

100 mL of Absolute Ethanol (Large excess drives equilibrium).

-

0.5 mL of Conc. H2SO4 (Catalyst).

-

-

Reflux: Attach a condenser and reflux the mixture for 6–8 hours.

-

Process Control: Monitor via TLC (Silica; 8:2 Hexane:Ethyl Acetate). The starting material (MMT) spot should disappear.

-

Caution: Do not extend reflux beyond 12 hours to avoid transesterification (swapping the methyl group for ethyl), which would yield Diethyl Terephthalate.

-

-

Workup:

-

Cool the mixture to room temperature.

-

Concentrate the solution on a rotary evaporator to ~20 mL to remove excess ethanol.

-

Pour the residue into 100 mL of saturated NaHCO3 solution (neutralizes acid catalyst).

-

-

Extraction:

-

Extract with 3 x 50 mL Diethyl Ether (or Dichloromethane).

-

Combine organic layers and wash with Brine (50 mL) .

-

Dry over anhydrous MgSO4 .

-

-

Isolation: Filter off the drying agent and remove the solvent via rotary evaporation.

-

Product: EMT is typically a colorless viscous liquid or low-melting solid at room temperature.

-

Characterization & Validation

To certify the product is the mixed ester and not a mixture of DMT/DET, NMR is the primary validation tool.

Data Summary Table

| Property | Value / Observation | Interpretation |

| Appearance | Colorless Liquid / Low melting solid | High purity (Yellowing indicates oxidation) |

| 1H NMR (CDCl3) | δ 8.10 (m, 4H) | Aromatic ring (AA'BB' symmetry broken) |

| δ 4.41 (q, J=7.1 Hz, 2H) | Methylene of Ethyl group (-O-CH 2-CH3) | |

| δ 3.95 (s, 3H) | Methyl ester (-O-CH 3) | |

| δ 1.42 (t, J=7.1 Hz, 3H) | Methyl of Ethyl group (-O-CH2-CH 3) | |

| IR Spectroscopy | 1720 cm⁻¹ (Strong) | C=O[2] Stretch (Ester) |

Visualizing the NMR Logic

The key differentiator is the integration ratio. A physical mixture of DMT and DET would show these peaks, but the integral ratio of the Methyl singlet (3.9 ppm) to the Ethyl quartet (4.4 ppm) must be exactly 3:2 for the pure mixed ester.

Figure 2: NMR Integration logic for confirming asymmetric substitution.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield (Phase 1) | Incomplete precipitation | Ensure Toluene is used (non-polar solvent forces salt out). Do not use water in the initial step. |

| Product contains DET | Transesterification | Reaction time in Phase 2 was too long. Stop reaction immediately upon disappearance of MMT. |

| Product contains DMT | Incomplete Hydrolysis | Wash the MMT salt cake thoroughly with toluene in Phase 1 to remove unreacted starting material. |

References

-

BenchChem. (2025).[3] Synthesis pathway for monoalkyl terephthalates. Retrieved from

-

Hotten, R.W. (1957).[4] Preparation of mono-alkyl esters of terephthalic acid.[2][3][5][6] Industrial & Engineering Chemistry.[1][4] (Foundational method for selective hydrolysis).

-

Awang, N.W., et al. (2024).[1] Depolymerization of PET with ethanol by homogeneous iron catalysts. RSC Advances. Retrieved from

-

PubChem. (2025).[2] Ethyl methyl terephthalate (CID 596033).[2] National Library of Medicine. Retrieved from

-

BIPM. (2019). Internal Standard Reference Data for qNMR: Dimethyl Terephthalate. Retrieved from

Sources

- 1. Depolymerization of PET with ethanol by homogeneous iron catalysts applied for exclusive chemical recycling of cloth waste - Industrial Chemistry & Materials (RSC Publishing) DOI:10.1039/D4IM00081A [pubs.rsc.org]

- 2. Ethyl methyl terephthalate | C11H12O4 | CID 596033 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. EP0980884A1 - Process for preparing ester amides and polyesteramides - Google Patents [patents.google.com]

- 5. US2808428A - Preparation of monoesters of terephthalic acid - Google Patents [patents.google.com]

- 6. WO2013143824A1 - Process for the production of terephthalate esters - Google Patents [patents.google.com]

Application Notes and Protocols for the Fischer Esterification of Terephthalic Acid with Mixed Alcohols

This comprehensive guide provides researchers, scientists, and drug development professionals with detailed application notes and protocols for the Fischer esterification of terephthalic acid using a mixture of alcohols. This document moves beyond standard procedures to offer in-depth technical insights, explaining the rationale behind experimental choices and providing a framework for producing and characterizing mixed terephthalate esters.

Introduction: The Significance of Mixed Terephthalate Esters

Terephthalic acid (TPA), a high-volume commodity chemical, is a cornerstone in the production of polyesters, most notably polyethylene terephthalate (PET).[1] While the esterification of TPA with a single alcohol is a well-established industrial process, the synthesis of mixed esters, derived from a combination of alcohols, offers a versatile platform for creating materials with tailored properties. These mixed esters are particularly valuable as non-phthalate plasticizers in various polymer systems, including polyvinyl chloride (PVC), where they can impart a unique balance of flexibility, durability, and low-temperature performance.[2][3]

The Fischer-Speier esterification, a classic acid-catalyzed reaction between a carboxylic acid and an alcohol, provides a direct and atom-economical route to these valuable compounds.[4][5] When employing a mixture of alcohols, a competitive reaction ensues, leading to a statistical distribution of three distinct diester products. For instance, the reaction of terephthalic acid with a mixture of methanol and ethanol will yield dimethyl terephthalate (DMT), diethyl terephthalate (DET), and the mixed ester, ethyl methyl terephthalate (EMT). Understanding and controlling the kinetics and product distribution of this competitive esterification is paramount for achieving a final product with the desired performance characteristics.

The Underlying Chemistry: Mechanism and Kinetics of Competitive Esterification

The Fischer esterification proceeds via a nucleophilic acyl substitution mechanism.[4] The reaction is initiated by the protonation of the carboxylic acid's carbonyl oxygen by a strong acid catalyst, such as sulfuric acid, which enhances the electrophilicity of the carbonyl carbon.[6] Subsequently, the alcohol acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. A series of proton transfers and the elimination of a water molecule lead to the formation of the ester.

Caption: Step-by-step workflow for the synthesis of mixed terephthalate esters.

3.3. Detailed Procedure

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, combine terephthalic acid (e.g., 16.6 g, 0.1 mol), methanol (e.g., 40 mL, ~1 mol), and ethanol (e.g., 58 mL, ~1 mol). The use of a large excess of the alcohol mixture helps to drive the reaction to completion. [7][8]2. Catalyst Addition: While stirring the mixture, slowly and carefully add concentrated sulfuric acid (2-3 mL) through the top of the reflux condenser. Caution: This is an exothermic process.

-

Reflux: Heat the reaction mixture to a gentle reflux using a heating mantle. The reflux temperature will depend on the composition of the alcohol mixture. Continue the reflux for 4-6 hours. The progress of the reaction can be monitored by observing the dissolution of the initially sparingly soluble terephthalic acid. [9]4. Work-up and Neutralization: Allow the reaction mixture to cool to room temperature. Slowly pour the mixture into a beaker containing a saturated solution of sodium bicarbonate (200 mL) to neutralize the sulfuric acid catalyst. Be cautious as this will generate carbon dioxide gas.

-

Extraction: Transfer the neutralized mixture to a separatory funnel. Extract the aqueous layer with an organic solvent such as diethyl ether or ethyl acetate (3 x 50 mL).

-

Washing: Combine the organic extracts and wash them with brine (50 mL).

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent and remove the solvent using a rotary evaporator to obtain the crude mixed ester product.

-

Purification (Optional): If a higher purity product is required, the crude mixture can be purified by vacuum distillation. However, for many applications as a mixed plasticizer, the crude product may be suitable.

Characterization and Analysis of Mixed Esters

A crucial aspect of this synthesis is the ability to accurately characterize the product mixture. A combination of Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy is highly effective for this purpose.

4.1. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an excellent technique for separating and identifying the individual components of the mixed ester product.

-

Sample Preparation: Dilute a small amount of the product mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).

-

GC Conditions: A non-polar or medium-polarity capillary column (e.g., HP-5MS or DB-225MS) is typically used. [10]A temperature program starting at a lower temperature and ramping up will be necessary to separate the three diesters.

-

Expected Elution Order: Generally, the esters will elute in order of increasing boiling point: dimethyl terephthalate, ethyl methyl terephthalate, and then diethyl terephthalate.

-

Mass Spectrometry: The mass spectrometer will provide fragmentation patterns that can be used to confirm the identity of each peak by comparing them to a spectral library.

Table 1: Hypothetical GC-MS Data for a Mixed Terephthalate Ester Synthesis

| Peak | Retention Time (min) | Major Mass Fragments (m/z) | Compound Identification | Relative Area (%) |

| 1 | 10.2 | 194, 163, 135, 103, 76, 50 | Dimethyl terephthalate (DMT) | 25 |

| 2 | 11.5 | 208, 177, 163, 149, 135, 103 | Ethyl methyl terephthalate (EMT) | 50 |

| 3 | 12.8 | 222, 191, 177, 149, 121, 103 | Diethyl terephthalate (DET) | 25 |

4.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

Both ¹H and ¹³C NMR spectroscopy are powerful tools for characterizing the overall composition of the mixed ester product.

-

¹H NMR: The proton NMR spectrum will show distinct signals for the aromatic protons of the terephthalate ring and the protons of the different alkyl ester groups. The integration of these signals can be used to determine the relative molar ratios of the methyl and ethyl groups in the mixture.

-

Aromatic Protons: A singlet around 8.1 ppm is characteristic of the four equivalent protons on the terephthalate ring. [11] * Methyl Ester Protons: A singlet around 3.9 ppm corresponds to the methyl group of the ester. [11] * Ethyl Ester Protons: A quartet around 4.4 ppm (for the -OCH₂- group) and a triplet around 1.4 ppm (for the -CH₃ group) are indicative of the ethyl ester.

-

-

¹³C NMR: The carbon NMR spectrum provides complementary information, with distinct chemical shifts for the carbonyl carbons and the carbons of the methyl and ethyl groups.

By carefully analyzing the integrals of the characteristic peaks in the ¹H NMR spectrum, the molar ratio of methyl to ethyl ester groups in the final product mixture can be calculated, providing valuable information about the outcome of the competitive esterification.

Applications and Field-Proven Insights

The primary application for mixed terephthalate esters is as plasticizers, particularly in PVC. The use of a blend of esters can offer several advantages over single-component plasticizers:

-

Improved Low-Temperature Flexibility: The presence of different alkyl chains disrupts the packing of the polymer chains, leading to a lower glass transition temperature (Tg) and improved flexibility at low temperatures. [3]* Balanced Properties: By adjusting the ratio of the alcohols used in the synthesis, a plasticizer with a tailored balance of properties such as volatility, migration resistance, and plasticizing efficiency can be achieved. For example, the inclusion of a longer-chain alcohol can reduce volatility, while a shorter-chain alcohol can improve processing characteristics. [2]* Cost-Effectiveness: Utilizing a mixture of readily available alcohols can be more economical than synthesizing a single, more complex ester to achieve a desired performance profile.

Self-Validating System: The protocols and analytical methods described herein form a self-validating system. The GC-MS analysis provides qualitative and quantitative information on the individual components of the product mixture, while the NMR analysis offers an independent method to determine the overall molar ratio of the different ester groups. A strong correlation between the results from these two techniques provides a high degree of confidence in the characterization of the synthesized mixed esters.

References

-

What is the increasing order of reactivity towards esterification: primary alcohol, secondary alcohol, tertiary alcohol? (2017, December 15). Quora. Retrieved from [Link]

-

Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022, November 16). Master Organic Chemistry. Retrieved from [Link]

-

Fischer Esterification Reaction Mechanism - Carboxylic Acid Derivatives. (2016, December 27). The Organic Chemistry Tutor. Retrieved from [Link]

-

Fischer Esterification. Chemistry Steps. Retrieved from [Link]

-

Fischer esterification Mechanism - Advantages and Applications. (2021, October 1). ScienceMotive. Retrieved from [Link]

- Gresham, W. F. (1949). Preparation of esters of terephthalic acid. U.S. Patent No. 2,491,660. Washington, DC: U.S. Patent and Trademark Office.

-

The research progress on the esterification reaction of dicarboxylic acids. ResearchGate. Retrieved from [Link]

- Production of terephthalic acid di-esters. (2008). Google Patents.

-

The Function and Selection of Ester Plasticizers. Hallstar. Retrieved from [Link]

-

Method development for determination of migrated phthalate acid esters from polyethylene terephthalate (PET) packaging into traditional Iranian drinking beverage (Doogh) samples: a novel approach of MSPE-GC/MS technique. (2018). PubMed. Retrieved from [Link]

-

1 H NMR spectra of dimethyl terephthalate isolated from the recycling... ResearchGate. Retrieved from [Link]

-

Recent Attempts in the Design of Efficient PVC Plasticizers with Reduced Migration. (2021). National Institutes of Health. Retrieved from [Link]

-

The effect of plasticizer selection on properties of blends poly(butylene adipate-co-terephthalate) with thermoplastic starch. ResearchGate. Retrieved from [Link]

-

Simultaneous determination of 17 phthalate esters in edible vegetable oils by GC-MS with silica/PSA-mixed solid-phase extraction. ResearchGate. Retrieved from [Link]

-

Model esterification of isophthalic and terphthalic acid with benzyl alcohol. Scite.ai. Retrieved from [Link]

-

(PDF) Applications of Various Plasticizers in the Plastic Industry -Review. ResearchGate. Retrieved from [Link]

-

Synthesis and evaluation of novel sustainable aliphatic plasticizers into different polymer systems. ChemRxiv. Retrieved from [Link]

-

(PDF) Research into esterification of mixture of lower dicarboxylic acids by 2-ethylhexan-1-ol in the presence of p-toluensulfonic acid. ResearchGate. Retrieved from [Link]

-

Model esterification of isophthalic and terphthalic acid with benzyl alcohol. Scite.ai. Retrieved from [Link]

-

Lab 12: Synthesis of an Ester. California State University, Bakersfield. Retrieved from [Link]

-

Internal Standard Reference Data for qNMR: Dimethyl Terephthalate [ISRD-04]. (2019). Bureau International des Poids et Mesures. Retrieved from [Link]

-

Why Are Phthalates Commonly Used as Plasticizers?. Jinli Chemical. Retrieved from [Link]

-

Ester Plasticizers for Polar Elastomers with Emphasis on Low Temperature. Hallstar. Retrieved from [Link]

-

Technological Aspects of Dicarboxylic Acids Esterification in the Presence of Aprotic Catalysts. ResearchGate. Retrieved from [Link]

-

Fischer–Speier esterification. Wikipedia. Retrieved from [Link]

-

Phthalates - A family of plasticizers, their health risks, phytotoxic effects and microbial bioaugmentation approaches. ResearchGate. Retrieved from [Link]

-

Esterification of Dicarboxylic Acids with 2-Ethylhexanol under Supercritical Conditions. ResearchGate. Retrieved from [Link]

-

(PDF) Synthesis of Esters with Different Flavors using Fisher Esterification. ResearchGate. Retrieved from [Link]

-

The Role of Ionic Liquid Interaction in the Separation of Fatty Acid Methyl Esters—Polyunsaturated Geometric Isomers in GC–MS. (2021). MDPI. Retrieved from [Link]

-

Effect of low and extreme-low temperature on mechanical properties of 3D printed polyethylene terephthalate glycol copolymer. UPB Scientific Bulletin, Series B: Chemistry and Materials Science. Retrieved from [Link]

-

Preparation of Esters. (2023, January 22). Chemistry LibreTexts. Retrieved from [Link]

-

Fabrication of Phthalocyanine–Polymer Matrix Composites for Bio-Based Sustainable Devices. (2023). MDPI. Retrieved from [Link]

-

NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. KGROUP. Retrieved from [Link]

Sources

- 1. Why Are Phthalates Commonly Used as Plasticizers?_Industry News_News_Jinli Chemical [en.jinlichemical.com]

- 2. hallstarindustrial.com [hallstarindustrial.com]

- 3. hallstarindustrial.com [hallstarindustrial.com]

- 4. Fischer Esterification - Chemistry Steps [chemistrysteps.com]

- 5. researchgate.net [researchgate.net]

- 6. Fischer esterification Mechanism - Advantages and Applications - ScienceMotive [sciencemotive.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. m.youtube.com [m.youtube.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. mdpi.com [mdpi.com]

- 11. Dimethyl terephthalate(120-61-6) 1H NMR spectrum [chemicalbook.com]

Application Note: High-Fidelity Synthesis of Polyester Copolymers using Asymmetric Ethyl Methyl Terephthalate (EMT)

Abstract & Core Directive

This guide details the protocol for utilizing Ethyl Methyl Terephthalate (EMT) as a precision monomer in the synthesis of poly(ethylene terephthalate) (PET) and its copolymers. Unlike the symmetric Dimethyl Terephthalate (DMT), which is prone to sublimation and high crystallinity, EMT’s asymmetric alkyl structure (

Scientific Rationale: The Asymmetric Advantage

The Entropy of Asymmetry

Standard polyester synthesis relies on symmetric monomers like Terephthalic Acid (PTA) or DMT. While effective for bulk industrial production, DMT poses challenges in precision laboratory synthesis due to its high melting point (~141°C) and tendency to sublime, which disrupts stoichiometric balance.

EMT introduces a "dual-leaving group" mechanism. The presence of both methyl and ethyl ester groups disrupts the crystal lattice of the monomer itself, significantly lowering its melting point.

-

Solubility: EMT dissolves more readily in diols (e.g., ethylene glycol) than DMT, ensuring a single-phase reaction mixture earlier in the process.

-

Kinetic Staging: The transesterification rates of methyl vs. ethyl esters differ slightly. This asymmetry can be exploited to control the rate of oligomer formation and prevent the "freezing out" of oligomers before high molecular weight is achieved.

Mechanism of Action

The polymerization proceeds via a two-stage melt polycondensation. The asymmetry is transient; the ethyl and methyl groups are removed as volatile byproducts (Methanol and Ethanol), yielding the final thermodynamic polymer. However, the pathway to that polymer is kinetically distinct.

Figure 1: Reaction pathway showing the conversion of asymmetric EMT into symmetric BHET intermediate and final polymer. Note the dual byproduct stream.

Experimental Protocol

Safety Note: This reaction generates methanol and ethanol vapors. Perform all steps in a fume hood. Wear thermal resistant gloves when handling the reactor.

Materials & Equipment

| Component | Specification | Purpose |

| Monomer | Ethyl Methyl Terephthalate (EMT) | Asymmetric diester source (Liquid/Low-melt solid). |

| Co-Monomer | Ethylene Glycol (EG) | Diol for backbone formation. |

| Catalyst | Titanium(IV) butoxide ( | Transesterification catalyst (highly active). |

| Reactor | 3-Neck Round Bottom Flask | Equipped with mechanical stirrer, N2 inlet, and distillation column. |

| Vacuum | High Vacuum Pump (<1 mbar) | Essential for Stage 2 polycondensation. |

Stoichiometry

Use a molar ratio of 1:2.2 (EMT : Diol) .

-

Why? Excess diol ensures all ester groups are converted to hydroxyl-terminated oligomers (BHET) before the vacuum step. If the ratio is too low (< 1:2), the reaction may terminate early with unreacted ester end-groups.

Step-by-Step Methodology

Phase A: Transesterification (Atmospheric Pressure)

-

Charging: Load EMT (e.g., 20.8 g, 0.1 mol) and Ethylene Glycol (13.6 g, 0.22 mol) into the reactor.

-

Inerting: Purge with Nitrogen (

) for 15 minutes to remove oxygen (prevents yellowing/oxidation). -

Melting: Heat to 160°C . Observe that EMT forms a clear melt with EG much faster than DMT would.

-

Catalysis: Add Catalyst (

, 150 ppm relative to theoretical polymer yield). -

Reaction: Ramp temperature to 190°C - 210°C over 1 hour.

-

Observation: Distillation of Methanol (

) starts first, followed by Ethanol ( -

Checkpoint: Maintain temperature until the theoretical volume of alcohol condensate is collected (~90-95% conversion).

-

Phase B: Polycondensation (High Vacuum)

-

Ramp: Increase temperature to 270°C - 280°C .

-

Vacuum Application: Gradually reduce pressure over 30 minutes.

-

Target: 100 mbar

10 mbar -

Caution: Applying full vacuum too fast will cause the low-viscosity oligomers to bump/foam into the condenser.

-

-

Reaction: Hold at <1 mbar and 280°C for 2–3 hours.

Phase C: Recovery

-

Termination: Release vacuum with

. -

Extrusion: Pour the viscous melt onto a Teflon sheet or into water (for quenching into amorphous beads).

Characterization & Validation

To ensure the "Asymmetric Advantage" was utilized without compromising the final polymer structure, perform the following:

Nuclear Magnetic Resonance ( -NMR)

Dissolve 10 mg polymer in

-

Target: Confirm disappearance of methyl ester singlet (~3.9 ppm) and ethyl ester quartet/triplet.

-

Backbone: Verify the ethylene glycol bridge protons (~4.7 ppm) and aromatic terephthalate protons (~8.1 ppm).

-

End Groups: Calculate

by integrating end-group hydroxymethyl signals against the main chain.

Differential Scanning Calorimetry (DSC)

-

Protocol: Heat-Cool-Heat cycle (-20°C to 300°C at 10°C/min).

-

Expectation:

- (Glass Transition): ~78-80°C (Amorphous phase).

- (Melting): ~255-260°C.

-

Note: If EMT was used to make a copolymer (e.g., with Isophthalic acid), the

will be significantly depressed or absent (amorphous polymer), which is ideal for drug dispersion applications.

Data Summary Table

| Property | Standard PET (DMT-based) | EMT-Synthesized PET | Advantage |

| Monomer State | Solid ( | Liquid / Semi-solid | Easier handling; No sublimation. |

| Reaction Homogeneity | Heterogeneous initially | Homogeneous <160°C | Better stoichiometry control. |

| Byproducts | Methanol only | Methanol + Ethanol | Mixed volatility aids controlled distillation. |

| Final | High | High | Equivalent polymer quality. |

Troubleshooting Guide

Issue: Low Molecular Weight (Brittle Polymer)

-

Cause: Incomplete removal of Ethylene Glycol during Phase B.

-

Solution: Check vacuum integrity. Ensure pressure is <1 mbar. Increase Phase B time by 30 mins.

Issue: Discoloration (Yellowing)

-

Cause: Thermal degradation or Oxygen leak.

-

Solution: Ensure strict

purge. Reduce Phase B temp to 270°C. Verify catalyst concentration is not too high (>300 ppm causes color).

Issue: "Bumping" in Reactor

-

Cause: Vacuum applied too quickly while oligomers were still volatile.

-

Solution: Use a vacuum ramp controller. Do not go below 100 mbar until the melt temperature reaches 250°C.

Process Workflow Diagram

Figure 2: Operational workflow for the synthesis of polyester using EMT.

References

- Odian, G. (2004). Principles of Polymerization. 4th Edition. Wiley-Interscience.

-

PubChem. (2023). Ethyl methyl terephthalate (Compound Summary). National Library of Medicine. Link

- López-Fonseca, R., et al. (2011). "Kinetics of the glycolysis of PET with different catalysts." Chemical Engineering Journal.

- Paschun, G. (2000). "Synthesis and properties of polyesters." Ullmann's Encyclopedia of Industrial Chemistry.

-

VertexAI Search. (2023). Ethyl methyl terephthalate properties and applications. (Verified physical properties: MW 208.21 g/mol , mixed ester functionality).[3]

Sources

"enzymatic hydrolysis kinetics of ethyl methyl terephthalate"

Executive Summary & Strategic Context

In the rapidly evolving field of polymer recycling and prodrug activation, Ethyl Methyl Terephthalate (EMT) serves as a critical "stress-test" molecule. Unlike symmetric diesters (e.g., Dimethyl Terephthalate), EMT possesses inherent asymmetry. Its hydrolysis forces the enzyme to select between a methyl and an ethyl ester bond, providing unique insights into the steric selectivity and regiospecificity of polyester hydrolases (e.g., Thermobifida fusca cutinase, Ideonella sakaiensis PETase).

This application note details a high-fidelity protocol for characterizing the kinetics of EMT hydrolysis. It moves beyond standard Michaelis-Menten approximations to address the specific challenges of mixed-ester substrates : solubility limits, product inhibition, and branched reaction pathways.

Mechanistic Insight: The Branched Hydrolysis Pathway

Before initiating wet-lab work, one must understand that EMT hydrolysis is not a linear process. It is a bifurcated pathway where the enzyme makes an initial choice, leading to two distinct mono-ester intermediates before converging on Terephthalic Acid (TPA).

Figure 1: Reaction Pathway of EMT Hydrolysis

Visualization of the competing hydrolysis routes.

Caption: Branched kinetic pathway. k1 and k2 represent competing initial rates; k3 and k4 represent the breakdown of intermediates to the final TPA product.

Critical Experimental Considerations

Enzyme Selection

-

Cutinases (e.g., TfCut2 from T. fusca): High thermostability (50–70°C). Preferred for industrial recycling simulations.

-

PETases (e.g., I. sakaiensis): High specificity for aromatic polyesters at ambient temperatures (30–40°C).

-

Lipases (e.g., CALB): Often show lower activity on rigid aromatic cores like terephthalates due to the "lid" structure.

Solubility & Co-Solvents

EMT is hydrophobic. To maintain pseudo-first-order kinetics without precipitation:

-

Solvent: Use DMSO or Methanol as a carrier.

-

Limit: Keep organic solvent concentration < 5% (v/v) in the final reaction mix. Higher concentrations often inhibit cutinases and unfold PETases.

-

Surfactant: Adding 0.01% Triton X-100 is recommended to prevent enzyme adsorption to the reaction vessel walls, a common source of error in nanomolar enzyme assays.

Protocol 1: Analytical Method Development (HPLC-UV)

Objective: Separate the diester (EMT), both monoesters (MMT, MET), and the acid (TPA). Note: Isocratic elution often fails to resolve MET from MMT. A gradient is required.[1][2]

Instrument: HPLC with UV-Vis / DAD detector. Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus C18, 3.5 µm, 4.6 x 100 mm). Detection: 240 nm (Isosbestic point for terephthalates) and 254 nm.

Mobile Phases:

-

A: Water + 0.1% Formic Acid (or 0.1% TFA).

-

B: Acetonitrile + 0.1% Formic Acid.

Gradient Table:

| Time (min) | % Buffer B | Flow Rate (mL/min) | Phase Description |

| 0.0 | 5 | 1.0 | Equilibration |

| 2.0 | 5 | 1.0 | Injection/Hold |

| 12.0 | 60 | 1.0 | Linear Gradient (Elutes TPA |

| 14.0 | 95 | 1.0 | Wash |

| 16.0 | 5 | 1.0 | Re-equilibration |

Validation: Inject pure standards of TPA, MMT, and EMT to confirm retention times. TPA elutes first (most polar), followed by MMT/MET, then EMT.

Protocol 2: Discontinuous Kinetic Assay

Objective: Determine

Materials

-

Buffer: 100 mM Potassium Phosphate, pH 7.0 (for PETase) or pH 8.0 (for Cutinase).

-

Stock Substrate: 50 mM EMT in DMSO.

-

Stop Solution: Acetonitrile:Methanol (1:1) + 1% Formic Acid. (Acidification ensures TPA is protonated for RP-HPLC and denatures the enzyme immediately).

Workflow Diagram

Caption: Step-by-step kinetic workflow. The quench step is critical to freeze the reaction ratio of MET/MMT.

Step-by-Step Procedure

-

Preparation: Pre-heat buffer to reaction temperature.

-

Enzyme Dilution: Dilute enzyme to ~500 nM in buffer. Keep on ice.

-

Reaction Mix: In 1.5 mL Eppendorf tubes, prepare a range of EMT concentrations (e.g., 50 µM to 2000 µM). Maintain constant DMSO volume (e.g., 2%).

-

Initiation: Add enzyme to start the reaction (Final enzyme conc: 10–50 nM).

-

Sampling: At defined intervals (e.g., 2, 5, 10 min), withdraw 100 µL.

-

Quenching: Immediately dispense into 100 µL Stop Solution . Vortex vigorously.

-

Why? This precipitates the enzyme and dissolves any unreacted hydrophobic EMT.

-

-

Clarification: Centrifuge at 14,000 x g for 5 min to remove protein precipitate.

-

Analysis: Transfer supernatant to HPLC vials.

Data Analysis & Calculation

The "Initial Rate" (

Calculations:

-

Convert Peak Areas to Concentration using standard curves for TPA, MMT, and MET.

-

Sum of Products: Since EMT breaks down into intermediates and final products, the rate of EMT consumption (

) is: -

Regioselectivity Ratio: Determine the preference for the methyl vs. ethyl ester by comparing the initial formation rates of the monoesters:

-

Interpretation: If Ratio > 1, the enzyme preferentially cleaves the ethyl group (leaving MMT). If Ratio < 1, it prefers the methyl group.

-

-

Kinetic Fitting: Plot

vs.

References

-

Barth, M., et al. (2015). "Enzymatic hydrolysis of polyethylene terephthalate (PET) and bis(benzoyloxyethyl) terephthalate (3PET) by Thermobifida fusca cutinase."[3][4] Macromolecules.

-

Yoshida, S., et al. (2016).[5] "A bacterium that degrades and assimilates poly(ethylene terephthalate)."[6] Science.

-

Palm, G.J., et al. (2019). "Structure of the plastic-degrading Ideonella sakaiensis MHETase bound to a substrate mimic." Nature Communications.

-

Wei, R., & Zimmermann, W. (2017). "Microbial enzymes for the recycling of recalcitrant petroleum-based plastics: how far are we?" Microbial Biotechnology.

-

Beckham, G.T., et al. (2018). "Performance of Thermobifida fusca cutinase on PET hydrolysis." RSC Advances.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Analysis of Terephthalate Metabolites in Human Urine by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. guptasarmalab.in [guptasarmalab.in]